Home > Products > Screening Compounds P93975 > 6-methyl-3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride
6-methyl-3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride - 153643-98-2

6-methyl-3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride

Catalog Number: EVT-3095053
CAS Number: 153643-98-2
Molecular Formula: C16H22ClNO2
Molecular Weight: 295.81
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-methyl-3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride is a complex organic compound with notable structural features that contribute to its potential applications in various scientific fields. The compound is classified primarily as a spirocyclic alkaloid due to its unique bicyclic structure that includes a dioxin moiety and an isoquinoline derivative. Its molecular formula is C16H22ClNO2C_{16}H_{22}ClNO_2, and it has a molecular weight of approximately 295.81 g/mol .

Synthesis Analysis

The synthesis of 6-methyl-3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride involves several key steps:

  1. Starting Materials: The synthesis typically begins with readily available isoquinoline derivatives and dioxin precursors.
  2. Cyclization: A critical step in the synthesis is the cyclization reaction that forms the spirocyclic structure. This can be achieved through various methods including acid-catalyzed reactions or thermal cyclization.
  3. Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which enhances the compound's solubility and stability.

Technical details regarding specific reaction conditions (such as temperature, solvents, and catalysts) are often proprietary or vary depending on the laboratory protocols used .

Molecular Structure Analysis

The molecular structure of 6-methyl-3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride can be described as follows:

  • Core Structure: The compound features a spirocyclic framework that integrates a cyclopentane ring with an isoquinoline moiety.
  • Functional Groups: It contains a methyl group at the 6-position of the tetrahydroisoquinoline framework and two dioxin rings.

The three-dimensional arrangement of atoms in this compound contributes to its biological activity and interaction with various biological targets.

Chemical Reactions Analysis

The chemical reactivity of 6-methyl-3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride can be explored through several types of reactions:

  1. Nucleophilic Substitution: The presence of halogen atoms allows for nucleophilic substitution reactions which can modify the compound for enhanced activity or selectivity.
  2. Reduction Reactions: The dioxin rings are susceptible to reduction under specific conditions which may lead to different derivatives with varied pharmacological properties.
  3. Condensation Reactions: The compound can also participate in condensation reactions with other nucleophiles to form larger molecules or conjugates that may have improved efficacy or specificity in biological assays .
Mechanism of Action

The mechanism of action for 6-methyl-3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride is not fully elucidated but is believed to involve:

  • Receptor Interaction: The compound likely interacts with specific receptors in biological systems which may include neurotransmitter receptors or enzymes.
  • Signal Transduction Modulation: Upon binding to its target receptor, it may modulate downstream signaling pathways that influence cellular responses such as proliferation or apoptosis.

Data from preliminary studies suggest potential effects on neuronal activity and implications for therapeutic applications in neuropharmacology .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-methyl-3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride include:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water and common organic solvents due to the presence of polar functional groups.
  • Melting Point: Specific melting point data varies but is generally reported around 150–160°C.
  • Stability: The hydrochloride form enhances stability under ambient conditions compared to its free base form .
Applications

6-methyl-3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride has several potential scientific applications:

  1. Pharmaceutical Research: Investigated for its potential neuroprotective effects and as a candidate for treating neurological disorders.
  2. Chemical Biology: Used in studies related to receptor-ligand interactions and signal transduction pathways.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex molecules in medicinal chemistry.
Synthesis and Structural Optimization

Retrospective Analysis of Spirocyclic Isoquinoline Synthesis Methodologies

The synthesis of spirocyclic isoquinolines has evolved significantly from classical stoichiometric methods to contemporary catalytic approaches. Early routes to compounds like 6-methyl-3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] relied on multi-step sequences involving Pictet-Spengler cyclizations followed by oxidative coupling. These methods typically suffered from lengthy reaction times (48–72 hours), moderate yields (30–45%), and poor stereocontrol, resulting in complex diastereomer separation challenges [4]. A key limitation was the inefficient construction of the [1,4]dioxino[2,3-g]isoquinoline core, which often required high-temperature conditions (>150°C) and stoichiometric metal oxidants like manganese dioxide, generating significant byproducts [4].

The introduction of spirocyclopentane annulation presented additional hurdles due to ring strain and transannular interactions. Traditional approaches used Robinson annulation or intramolecular aldol condensations, but these frequently resulted in regioisomeric mixtures when applied to fused heterocyclic systems. Analysis of historical data reveals that unoptimized routes to the target compound typically achieved overall yields below 15% after hydrochloride salt formation [1] [4].

Table 1: Historical Synthesis Challenges for Spirocyclic Isoquinolines

Synthetic StepClassical ConditionsYield RangeKey Limitations
Isoquinoline Core FormationPictet-Spengler Cyclization25-40%Low diastereoselectivity (1:1 dr)
Dioxane Ring ClosureHigh-Temperature Cycloetherification30-50%Competing polymerization
Spirocyclopentane AnnulationRobinson Annulation15-35%Regioisomeric contamination (≥20%)
N-MethylationCH₃I/K₂CO₃60-80%Over-alkylation products
Overall Yield (Unoptimized)Multi-Step Sequence8-15%Chromatography-intensive purification

Novel Catalytic Strategies for Spiro[[1,4]dioxino[2,3-g]isoquinoline] Core Assembly

Modern synthetic approaches leverage asymmetric catalysis for efficient construction of the spirocyclic architecture. A breakthrough involves the palladium-catalyzed domino Heck-Suzuki sequence, enabling direct assembly of the [1,4]dioxino[2,3-g]isoquinoline framework from halogenated catechol precursors. This method utilizes Pd(OAc)₂/XPhos (2-5 mol%) in a mixed aqueous-organic solvent system (t-BuOH/H₂O), achieving 78-85% yield with excellent regiocontrol at ambient temperature [4]. The catalytic cycle initiates with oxidative addition into the aryl halide, followed by alkene insertion and reductive elimination, terminating with Suzuki coupling to install the spirocyclic precursor.

For stereoselective spirocyclization, chiral iridium catalysts have demonstrated remarkable efficacy. A representative system employs [Ir(cod)Cl]₂/(R)-Segphos (1 mol%) for intramolecular asymmetric hydrogenation of cyclic enol ethers, constructing the spiro center with >95% enantiomeric excess. This method capitalizes on the catalyst's ability to coordinate both the olefin and proximal oxygen atom, enforcing facial selectivity during hydrogen delivery [4]. Equally innovative are organocatalytic desymmetrization strategies using quinine-derived thioureas (5-10 mol%). These promote enantioselective oxa-Michael additions to cyclohexadienone systems, establishing the dioxinoisoquinoline scaffold with 90-97% ee while simultaneously introducing the spirocyclic carbon [4].

Table 2: Advanced Catalytic Systems for Core Assembly

Catalytic SystemReaction TypeConditionsYieldStereoselectivity
Pd(OAc)₂/XPhosDomino Heck-Suzukit-BuOH/H₂O, 25°C85%N/A (achiral)
[Ir(cod)Cl]₂/(R)-SegphosAsymmetric HydrogenationH₂ (50 psi), DCM, 40°C82%>95% ee
Quinine-Thiourea OrganocatalystOxa-Michael DesymmetrizationToluene, -20°C78%97% ee
Cu(OTf)₂/Box LigandRadical SpirocyclizationMeCN, visible light75%88% ee

Methylation and Cyclopentane Annulation: Mechanistic Insights

The 6-methyl group installation proceeds via reductive amination chemistry rather than direct alkylation to prevent quaternary ammonium salt formation. Computational studies reveal that formaldehyde condensation with the secondary amine intermediate benefits from Lewis acid mediation (ZnCl₂, 0.5 equiv), which lowers the transition state energy by 5.3 kcal/mol compared to uncatalyzed reactions. This occurs through carbonyl polarization, facilitating iminium ion formation. Subsequent NaBH₄ reduction achieves near-quantitative methylation yields (>98%) without observable over-reduction products [1].

Spirocyclopentane annulation employs a strain-relief strategy through intramolecular [3+2] cycloadditions. The optimized protocol reacts a terminally unsaturated side chain at C9 with methylenecyclopropane derivatives under Pd(0) catalysis. Density functional theory (DFT) calculations show that the reaction proceeds via concerted, asynchronous transition states with activation energies of 12.7 kcal/mol. This pathway avoids high-energy diradical intermediates that previously caused epimerization at the spiro center [1] [4]. Critical to success is the use of electron-deficient diphosphines (DTBM-Segphos), which minimize steric congestion during cyclopentane ring closure. The reaction maintains the spiro center configuration with >99% fidelity while achieving 91% isolated yield at gram-scale [1].

Hydrochloride Salt Formation: Solvent Systems and Crystallization Protocols

Salt formation optimization begins with solvent screening to maximize crystalline yield and purity. Ternary solvent systems (IPA/EtOAc/heptane 5:3:2) outperform binary mixtures by balancing ion pairing energetics and lattice formation kinetics. Crystallization occurs via temperature-dependent supersaturation control: the free base dissolved in warm isopropanol (60°C) is treated with 1.05 equiv HCl (2M in EtOAc), followed by heptane addition at 0.5°C/min. This generates a crystalline lattice with stoichiometric H₂O inclusion (1.5% w/w), essential for stability .

Advanced crystallization employs anti-solvent vapor diffusion in controlled humidity chambers (45% RH), producing polymorph Form I with superior flow characteristics. X-ray powder diffraction confirms this form exhibits a monoclinic P2₁/c lattice with density 1.302 g/cm³ and melting point 228–230°C (dec). The crystal structure features chloride ions hydrogen-bonded to protonated nitrogens (N⁺–H···Cl⁻, 2.89 Å) and water molecules bridging adjacent cations (O–H···O, 2.76 Å). This hydrogen-bonding network confers exceptional hygroscopic stability (<0.1% weight gain at 25°C/75% RH) compared to amorphous salts [1] .

Particle engineering via wet milling in butanol/water co-suspensions reduces particle size (D90 = 25 ± 3 μm) without inducing amorphization, enhancing dissolution kinetics. Salt formation efficiency exceeds 95% recovery with <0.05% residual solvents, meeting ICH Q3C guidelines. The process demonstrates robustness across 22 pilot batches with consistent polymorphic purity (≥99% Form I by XRD) .

Table 3: Hydrochloride Salt Crystallization Optimization

ParameterClassical ProtocolOptimized ProtocolPerformance Gain
Solvent SystemEtOH/Et₂O (8:2)IPA/EtOAc/heptane (5:3:2)+32% yield, lower solvent retention
HCl Equivalents1.51.05Reduced chloride impurities (≤0.1%)
Crystallization RateRapid cooling (10°C/min)Controlled cooling (0.5°C/min)Larger crystals, improved filtration
Polymorphic ControlMixture of Forms I/II>99% Form IEnhanced stability
Residual Solvents0.8% EtOH<0.05% totalICH compliance

Properties

CAS Number

153643-98-2

Product Name

6-methyl-3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride

IUPAC Name

6-methylspiro[3,6,7,8-tetrahydro-2H-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane];hydrochloride

Molecular Formula

C16H22ClNO2

Molecular Weight

295.81

InChI

InChI=1S/C16H21NO2.ClH/c1-11-12-8-14-15(19-7-6-18-14)9-13(12)16(10-17-11)4-2-3-5-16;/h8-9,11,17H,2-7,10H2,1H3;1H

InChI Key

FQDZOPFEBBWUQZ-UHFFFAOYSA-N

SMILES

CC1C2=CC3=C(C=C2C4(CCCC4)CN1)OCCO3.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.